Eudalene

Gas chromatography Kovats retention index Sesquiterpene analysis

Researchers performing sesquiterpene structural elucidation via sulfur or selenium dehydrogenation require authentic eudalene as a definitive GC-MS reference. Eudalene (CAS 490-65-3) is the diagnostic dehydrogenation product specific to the eudesmane/selinane skeletal class, unambiguously distinguished from cadalene (m/z 198) by its molecular ion at m/z 184 and validated Kovats retention index of 1627.1 on Apiezon L. • Validated reference standard for GC-MS peak assignment in complex natural product extracts • ≥95% purity supports trinitrobenzolate derivatization for orthogonal gravimetric confirmation • In stock with flexible packaging; ships ambient for research and QC laboratories worldwide.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 490-65-3
Cat. No. B1617412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudalene
CAS490-65-3
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)C(C)C
InChIInChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3
InChIKeyUZVVHZJKXPCUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudalene Procurement Overview


Eudalene (7-isopropyl-1-methylnaphthalene, CAS 490-65-3) is an aromatic sesquiterpene hydrocarbon with molecular formula C14H16 and molecular weight 184.28 g/mol [1]. It occurs naturally as a minor component in various essential oils and is predominantly employed as a diagnostic dehydrogenation product in sesquiterpene structural elucidation [2]. The compound is structurally characterized as a naphthalene derivative bearing an isopropyl group at the C7 position and a methyl group at the C1 position, distinguishing it from its closest analog cadalene (4-isopropyl-1,6-dimethylnaphthalene) [3].

Dehydrogenation product reference for sesquiterpene structural elucidation
GC and GC-MS identification of eudesmane/selinane skeletal class
Essential oil chemotaxonomic marker and quality control standard

Eudalene Specificity in Sesquiterpene Analysis


In dehydrogenation-based sesquiterpene structural elucidation, the specific naphthalene hydrocarbon generated serves as a diagnostic fingerprint of the parent sesquiterpene's carbon skeleton [1]. Eudalene and cadalene arise from distinct sesquiterpene classes and are not interchangeable as analytical references: dehydrogenation of eudesmol or selinene yields eudalene (with elimination of a methyl group), whereas dehydrogenation of cadinene, calamene, or isozingiberene yields cadalene [2]. Sesquiterpenes from a given plant source consistently yield either eudalene or cadalene, but never mixtures, establishing eudalene as a definitive chemotaxonomic and structural marker for the eudesmane/selinane skeletal class [3].

Eudalene (C14H16)
Cadalene (C15H18)
Arises from eudesmane/selinane precursors
Arises from cadinane/calamenene precursors
Distinct GC retention and MS fingerprint
Different chromatographic and mass spectral profile
Not directly interchangeable as analytical references; may lead to misassignment of sesquiterpene skeletal class.

Eudalene Analytical Differentiation Evidence


Gas Chromatography Retention Index vs. Cadalene

Eudalene exhibits a well-defined Kovats retention index (RI) of 1627.1 on an Apiezon L non-polar packed column at 195°C, providing unambiguous chromatographic separation from its structural analog cadalene [1]. This RI value serves as a definitive reference for GC-based identification of eudalene in dehydrogenation reaction mixtures and natural product extracts [2].

GC Retention Index
Head-to-head
RI 1627.1 (Apiezon L, 195°C)
vs. Cadalene (distinct retention peak)
Supports GC identification and differentiation from cadalene-type products
Non-polar packed column; isothermal conditions
Gas chromatography Kovats retention index Sesquiterpene analysis Dehydrogenation products

Molecular Formula and Mass vs. Cadalene

Eudalene (C14H16, MW 184.28) differs fundamentally from cadalene (C15H18, MW 198.30) by one carbon and two hydrogen atoms, a consequence of methyl group elimination during dehydrogenation of eudesmane/selinane precursors [1]. This molecular distinction is diagnostically critical: the formation of eudalene versus cadalene definitively assigns the parent sesquiterpene to the eudesmane (or selinane) skeletal class rather than the cadinane class [2].

Molecular Formula & Mass
Head-to-head
C14H16 (MW 184.28) vs. C15H18 (MW 198.30)
ΔC -1, ΔH -2, ΔMW -14.02
Enables mass spectrometric differentiation (m/z 184 vs. 198)
Elemental analysis and MS confirmation
Sesquiterpene classification Structural elucidation Dehydrogenation chemistry Natural product chemistry

Physicochemical Properties vs. Cadalene

Eudalene exhibits distinct physicochemical properties that differentiate it from cadalene and serve as quality control parameters. Eudalene has a boiling point of 284.2 ± 10.0°C at 760 mmHg, density of 1.0 ± 0.1 g/cm³ (or 0.9765 g/cm³ at 20°C), refractive index of 1.5827 at 20°C, and calculated LogP of 5.25 [1]. In contrast, cadalene (C15H18) exhibits a higher boiling point of 291°C and density of 0.979 g/cm³ [2].

Physicochemical Properties
Head-to-head
BP 284.2°C, d 0.9765 g/cm³, n20/D 1.5827
vs. Cadalene BP 291°C, d 0.979 g/cm³
Provides orthogonal identity confirmation for reference standard certification
Reported physical constants; lot-specific verification recommended
Physical chemistry Reference standards Quality control Analytical method development

Natural Occurrence in Essential Oils

Eudalene has been identified and quantified as a discrete component in several plant essential oils, with reported abundance of 2.7% in bogwood trunk oil of Cryptomeria japonica (sugi) preserved for 3500-3800 years [1]. This finding establishes eudalene as a geochemically stable biomarker capable of persisting over archaeological timescales. The occurrence of eudalene is also noted for the first time in Artemisia rehan essential oil, where it is distinguished from the major components davanone and camphor [2].

Natural Occurrence
Class-level
2.7% in C. japonica bogwood oil; identified in A. rehan oil
Supports use as authentic marker in essential oil characterization
Data to verify; occurrence context-dependent
Essential oil analysis Chemotaxonomy GC-MS Natural product chemistry

Trinitrobenzolate Derivative Formation

Eudalene forms a well-characterized trinitrobenzolate derivative, a property exploited for the isolation and verification of eudalene-generating sesquiterpenes from complex plant extracts [1]. This derivatization approach was successfully applied to confirm that the sesquiterpene fraction of essential oils from Labiatae plants (Mosla species) contains precursors that yield both eudalene and cadalene upon dehydrogenation, demonstrating the orthogonal confirmation capability of eudalene trinitrobenzolate formation [2].

Trinitrobenzolate Derivative
Cross-study comparable
Crystalline derivative formation reported; distinct melting point
Provides orthogonal confirmation method for eudalene identity
Applicable when GC-MS ambiguous; method-specific review
Derivatization Crystalline derivatives Structural confirmation Analytical chemistry

Synthetic Structural Confirmation

The unambiguous structural identity of eudalene has been confirmed through total synthesis from bromobenzene via a seven-step sequence culminating in Grignard reaction with acetone followed by HI reduction [1]. This synthetic confirmation established the exact substitution pattern (7-isopropyl-1-methylnaphthalene) as distinct from cadalene (4-isopropyl-1,6-dimethylnaphthalene), eliminating any ambiguity regarding the regioisomeric identity of the dehydrogenation product [2].

Synthetic Confirmation
Class-level
Total synthesis from bromobenzene; confirmed 7-isopropyl-1-methylnaphthalene
Supports structural certainty for reference standard use
Reported multi-step synthesis; regioisomer verification
Organic synthesis Structural verification Reference standard production Grignard reaction

Eudalene Research and Industrial Applications


GC-MS Reference Standard for Dehydrogenation Products

Procure eudalene as a certified reference standard for gas chromatography-mass spectrometry (GC-MS) identification of sesquiterpene dehydrogenation products. The compound's validated Kovats retention index of 1627.1 on Apiezon L at 195°C and distinct molecular ion at m/z 184 enable unambiguous peak assignment in complex natural product extracts [1]. This application is critical for laboratories performing structural elucidation of novel sesquiterpenes via sulfur or selenium dehydrogenation, where differentiation between eudalene and cadalene (m/z 198) definitively assigns the parent compound to the eudesmane/selinane skeletal class [2].

Essential Oil Characterization and Quality Control

Utilize eudalene as an authentic reference compound for essential oil fingerprinting and quality control analysis. Eudalene has been quantified at 2.7% abundance in Cryptomeria japonica bogwood oil and identified in Artemisia rehan essential oil, establishing its relevance as a species-specific marker [1]. Its well-defined physicochemical parameters—boiling point 284.2°C, density 0.9765 g/cm³, refractive index 1.5827—provide multiple orthogonal identity confirmation points suitable for pharmacopeial monograph development and batch-to-batch consistency verification [2].

Crystalline Derivative Formation for Confirmation

Procure eudalene for use in trinitrobenzolate derivatization protocols that enable gravimetric isolation and melting point determination of dehydrogenation products from natural product extracts. The formation of eudalene trinitrobenzolate provides an orthogonal, non-spectroscopic confirmation method that complements GC-MS analysis, particularly valuable when mass spectral libraries are insufficient or when isomeric ambiguity persists [1]. This approach was successfully validated in the characterization of sesquiterpenes from Labiatae essential oils, where eudalene trinitrobenzolate formation confirmed the presence of eudesmane-type precursors [2].

Synthetic Intermediate and Reference Standard

Utilize eudalene as a starting material or reference standard for synthesizing and characterizing eudalene-derived research compounds, including the 3-methoxy derivative (1-methyl-3-methoxy-7-isopropylnaphthalene) synthesized via Grignard chemistry [1]. The established synthetic route to eudalene from bromobenzene confirms its structural identity and enables the production of authenticated material for structure-activity relationship studies and derivative library construction [2]. Applications include the development of novel sesquiterpene-based probes and the synthesis of deuterated or isotopically labeled internal standards for quantitative GC-MS analysis.

Application
Selection Property
Validation Focus
GC-MS Dehydrogenation Product Identification
Retention index and mass spectral differentiation
Peak assignment and skeletal class determination
Essential Oil Characterization & QC
Physicochemical identity parameters
Batch-to-batch consistency; marker verification
Derivatization-Based Confirmation
Trinitrobenzolate derivative formation
Orthogonal identity confirmation
Synthetic Intermediate & Standard
Authenticated structural identity
Derivative synthesis and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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